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Compound of Interest

Compound Name:
5-Chloro-3-(trifluoromethyl)pyridin-

2-ol

Cat. No.: B164736 Get Quote

5-Chloro-3-(trifluoromethyl)pyridin-2-ol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical

properties of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, a fluorinated pyridine derivative of

significant interest in medicinal chemistry. This document summarizes available data on its

properties, outlines potential synthetic approaches based on related compounds, and

discusses its relevance in the context of drug development, particularly as a potential inhibitor

of phosphopantetheinyl transferase (PptT).

Chemical and Physical Properties
Quantitative data for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol is not extensively available in

published literature. The following tables summarize the available information from chemical

suppliers and computational predictions.

Table 1: General and Physical Properties
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Property Value Source

CAS Number 1214342-70-7 [1][2]

Molecular Formula C₆H₃ClF₃NO [1][3]

Molecular Weight 197.54 g/mol [1][3]

Physical Form Liquid (unconfirmed) [3]

Purity Typically ≥97% [3]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Table 2: Spectroscopic and Computational Data

Data Type Information

¹H NMR

Specific spectral data not available. Predicted

shifts would be influenced by the electron-

withdrawing trifluoromethyl group and the chloro

and hydroxyl substituents on the pyridine ring.

¹³C NMR Specific spectral data not available.

Mass Spectrometry

Specific spectral data not available. The

expected molecular ion peak would be at m/z

197.54 (for the most common isotopes).

Infrared (IR) Spectroscopy

Specific spectral data not available. Expected

characteristic peaks would include O-H

stretching for the hydroxyl group and C-F

stretching for the trifluoromethyl group.
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Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 5-Chloro-3-
(trifluoromethyl)pyridin-2-ol is not readily available in the scientific literature. However, based

on standard organic chemistry principles and published syntheses of related substituted

pyridin-2-ones, several potential synthetic routes can be proposed.

Proposed Synthetic Pathways
Logical Flow for Potential Synthesis:

Pathway A: From a Substituted Pyridine

Pathway B: From a Dichlorinated Precursor

2-Amino-5-chloro-3-(trifluoromethyl)pyridine

Diazotization

Hydrolysis

5-Chloro-3-(trifluoromethyl)pyridin-2-ol

2,5-Dichloro-3-(trifluoromethyl)pyridine

Nucleophilic Hydroxylation

Click to download full resolution via product page

Caption: Potential synthetic routes to 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.

Example Experimental Protocol (Hypothetical, based on
related transformations)
Synthesis of a 2-Hydroxypyridine via Diazotization of an Aminopyridine (General Procedure):
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Dissolution: The starting aminopyridine is dissolved in an aqueous acidic solution (e.g.,

sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).

Diazotization: A solution of sodium nitrite in water is added dropwise to the aminopyridine

solution while maintaining the low temperature. The reaction is stirred for a specified time to

ensure complete formation of the diazonium salt.

Hydrolysis: The reaction mixture is then gently warmed to facilitate the hydrolysis of the

diazonium salt to the corresponding hydroxypyridine. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium

bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium

sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can

be purified by column chromatography or recrystallization.

Chemical Reactivity and Stability
Detailed studies on the chemical reactivity and stability of 5-Chloro-3-
(trifluoromethyl)pyridin-2-ol are not available. However, based on its structure, the following

reactivity can be anticipated:

Tautomerism: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. The

position of this equilibrium is influenced by the substituents and the solvent.

Acidity: The hydroxyl group is acidic and can be deprotonated with a suitable base.

Nucleophilic Substitution: The chloro substituent may be susceptible to nucleophilic aromatic

substitution under certain conditions.

Stability: The trifluoromethyl group is generally stable to a wide range of reaction conditions.

The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Drug Development Potential
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Phosphopantetheinyl Transferase (PptT) Inhibition
The trifluoromethylpyridine scaffold is of significant interest in the development of inhibitors for

phosphopantetheinyl transferase (PptT). PptT is an essential enzyme in various biosynthetic

pathways, including the synthesis of mycolic acids in Mycobacterium tuberculosis. Inhibition of

PptT is a validated strategy for the development of new anti-tuberculosis drugs. While specific

inhibitory data for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol against PptT has not been found

in the public domain, related compounds have been investigated for this purpose.

Signaling Pathway Context:

Coenzyme A

Phosphopantetheinyl TransferaseApo-Acyl Carrier Protein Holo-Acyl Carrier Protein Mycolic Acid Synthesis

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (Potential Inhibitor)

Inhibition

Click to download full resolution via product page

Caption: Proposed mechanism of action via PptT inhibition.

Structure-Activity Relationship (SAR) Considerations
The chemical features of 5-Chloro-3-(trifluoromethyl)pyridin-2-ol are significant for its

potential biological activity:

Trifluoromethyl Group: This group can enhance metabolic stability and membrane

permeability, and its strong electron-withdrawing nature can influence the binding affinity of

the molecule to its target.

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

Hydroxyl Group: This group can participate in hydrogen bonding as both a donor and an

acceptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b164736?utm_src=pdf-body
https://www.benchchem.com/product/b164736?utm_src=pdf-body-img
https://www.benchchem.com/product/b164736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloro Group: The chlorine atom can be involved in halogen bonding and influences the

electronic properties of the pyridine ring.

Further research, including in vitro and in vivo biological evaluations, is necessary to determine

the specific activity and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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